molecular formula C15H18N4O2 B2836076 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide CAS No. 2034244-39-6

2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

Cat. No.: B2836076
CAS No.: 2034244-39-6
M. Wt: 286.335
InChI Key: HIGTXPXZLZXARX-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyloxy group, a pyrazolyl moiety, and an isonicotinamide backbone, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via nucleophilic substitution, where cyclopentanol reacts with an appropriate leaving group (e.g., halide) in the presence of a base.

    Coupling with Isonicotinamide: The final step involves coupling the cyclopentyloxy-pyrazole intermediate with isonicotinoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger volumes.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It can be used in assays to investigate the activity of enzymes and receptors involved in metabolic pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors implicated in diseases.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility allows for the production of a wide range of derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentyloxy)-N-(1H-pyrazol-4-yl)isonicotinamide: Lacks the methyl group on the pyrazole ring.

    2-(Cyclopentyloxy)-N-(1-methyl-1H-pyrazol-3-yl)isonicotinamide: The pyrazole ring is substituted at a different position.

    2-(Cyclopentyloxy)-N-(1-methyl-1H-pyrazol-5-yl)isonicotinamide: Substitution at the 5-position of the pyrazole ring.

Uniqueness

The presence of the cyclopentyloxy group and the specific substitution pattern on the pyrazole ring make 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclopentyloxy-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-10-12(9-17-19)18-15(20)11-6-7-16-14(8-11)21-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGTXPXZLZXARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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